N,N'-bis(4-sulfamoylphenyl)butanediamide
Description
N,N'-bis(4-sulfamoylphenyl)butanediamide is a symmetrical alkanediamide derivative featuring a four-carbon (butanediamide) backbone with 4-sulfamoylphenyl groups attached to both terminal nitrogen atoms. The sulfamoyl (SO₂NH₂) moiety is a hallmark of sulfonamide-based pharmaceuticals, often associated with antibacterial, diuretic, or enzyme-inhibiting properties .
The compound’s extended alkyl chain and polar sulfamoyl groups suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. Such properties are critical for biological activity, as seen in analogs like N,N'-bis(3,4-dichlorophenyl)butanediamide, which inhibits oxygen evolution in chloroplasts , and N,N'-diarylbutanediamides with antimalarial activity .
Properties
Molecular Formula |
C16H18N4O6S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N,N//'-bis(4-sulfamoylphenyl)butanediamide |
InChI |
InChI=1S/C16H18N4O6S2/c17-27(23,24)13-5-1-11(2-6-13)19-15(21)9-10-16(22)20-12-3-7-14(8-4-12)28(18,25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,17,23,24)(H2,18,25,26) |
InChI Key |
ZFPVSOBSHCKYGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Chain Length Variation: Propanediamide vs. Butanediamide
The length of the alkanediamide backbone significantly influences biological activity and physicochemical properties. For example:
- N,N'-bis(4-sulfamoylphenyl)propanediamide (three-carbon chain) shares functional groups with the target compound but exhibits reduced lipophilicity.
- N,N'-bis(3,4-dichlorophenyl)butanediamide (four-carbon chain) demonstrates that longer chains improve antimalarial activity compared to ethanediamide (two-carbon) derivatives. However, in spinach chloroplasts, increased chain length correlates with decreased oxygen evolution inhibition, likely due to reduced solubility .
Table 1: Impact of Alkanediamide Chain Length on Activity
Substituent Effects: Sulfamoyl vs. Other Functional Groups
The 4-sulfamoylphenyl group distinguishes the target compound from analogs with halogens, nitro groups, or heterocycles. Key comparisons include:
- N,N'-bis(3,4-dichlorophenyl)butanediamide : Chlorine substituents enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability .
- 2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide : Pyridine rings introduce metal-chelating properties, enabling antifungal activity in metal complexes .
- Cyclopropane-containing sulfamoylphenyl derivatives (e.g., 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide): Rigid cyclopropane cores improve thermal stability (melting points: 156–220°C) and may enhance target binding .
Table 2: Substituent Impact on Physicochemical Properties
Preparation Methods
Direct Amidation via Succinic Acid Dichloride
The most straightforward route involves reacting succinic acid dichloride with 4-aminobenzenesulfonamide. This method leverages the high reactivity of acid chlorides to form amide bonds under anhydrous conditions.
Procedure :
-
Step 1 : Succinic acid is treated with thionyl chloride (SOCl₂) to generate succinic acid dichloride.
-
Step 2 : The dichloride is reacted with two equivalents of 4-aminobenzenesulfonamide in tetrahydrofuran (THF) at 0–5°C, with triethylamine (TEA) as a HCl scavenger.
-
Step 3 : The mixture is stirred for 12–24 hours at room temperature, followed by filtration and recrystallization from ethanol/water.
Challenges :
-
Side reactions due to residual moisture.
-
Poor solubility of 4-aminobenzenesulfonamide in non-polar solvents.
Optimization :
Stepwise Coupling Using Carbodiimide Reagents
For better control over regioselectivity, a stepwise approach employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) is preferred.
Procedure :
-
Step 1 : Activate one carboxylic acid group of succinic acid with EDCl/HOBt in DMF.
-
Step 2 : React with 4-aminobenzenesulfonamide to form the monoamide intermediate.
-
Step 3 : Repeat the activation and coupling for the second amine group.
Advantages :
-
Reduced side products from over-reactivity.
Key Data :
Sulfamoylation Strategies
Nucleophilic Substitution with Sulfamoyl Chloride
The sulfamoyl group (-SO₂NH₂) is introduced via reaction of aniline derivatives with sulfamoyl chloride (ClSO₂NH₂).
Procedure :
-
Step 1 : Protect the aniline’s amine group using a tert-butoxycarbonyl (Boc) group.
-
Step 2 : React with sulfamoyl chloride in dichloromethane (DCM) at -10°C.
-
Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA).
Challenges :
-
Sulfamoyl chloride’s moisture sensitivity necessitates inert conditions.
-
Competing side reactions at elevated temperatures.
Optimization :
Metal-Catalyzed Sulfamoylation
Palladium-catalyzed coupling reactions enable sulfamoylation under milder conditions.
Procedure :
-
Step 1 : Treat 4-bromoaniline with sulfamoyl chloride in the presence of Pd(OAc)₂ and Xantphos.
-
Step 2 : Heat at 80°C in toluene for 6 hours.
Key Data :
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.
Conditions :
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 2H, SO₂NH₂), 8.1 (d, 4H, Ar-H), 7.8 (d, 4H, Ar-H), 2.6 (t, 4H, CH₂), 1.9 (quin, 2H, CH₂).
-
IR (KBr) : 3340 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Industrial-Scale Considerations
Continuous Flow Reactor Design
Patent US20240000946A1 highlights the use of continuous flow reactors for enhanced mixing and heat transfer.
Parameters :
Applications and Derivatives
N,N'-Bis(4-sulfamoylphenyl)butanediamide serves as a precursor for carbonic anhydrase inhibitors and antimalarial agents. Derivatives with modified linkers (e.g., PEG-based) exhibit improved pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
